molecular formula C17H17N3O5S B2562942 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1020977-27-8

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2562942
CAS No.: 1020977-27-8
M. Wt: 375.4
InChI Key: CGAZCOVDTGGCAA-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzamide core substituted with methoxy groups and a thiophen-2-ylmethyl-1,3,4-oxadiazol-2-yl moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

    Attachment of the Benzamide Core: The final step involves coupling the oxadiazole-thiophene intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and advanced purification methods like chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The methoxy groups on the benzamide core can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide: Similar structure but lacks the oxadiazole ring.

    3,4,5-trimethoxy-N-(5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure with a pyridine ring instead of thiophene.

Uniqueness

The presence of the 1,3,4-oxadiazole ring and the thiophen-2-ylmethyl group in 3,4,5-trimethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide imparts unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-22-12-7-10(8-13(23-2)15(12)24-3)16(21)18-17-20-19-14(25-17)9-11-5-4-6-26-11/h4-8H,9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAZCOVDTGGCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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